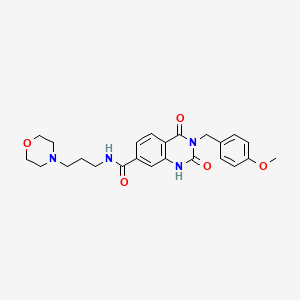
3-(4-methoxybenzyl)-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxybenzyl)-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Methoxybenzyl Group: This step involves the alkylation of the quinazoline core with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Morpholinopropyl Group: The final step includes the reaction of the intermediate with 3-chloropropylmorpholine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The morpholinopropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include dihydroquinazoline derivatives.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted quinazoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its quinazoline core is known for anticancer properties, and modifications can enhance its efficacy and selectivity.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3-(4-methoxybenzyl)-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit tyrosine kinases, which are crucial in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer drug.
Erlotinib: Similar to gefitinib, it targets epidermal growth factor receptor (EGFR) tyrosine kinase.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
3-(4-Methoxybenzyl)-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is unique due to its specific substituents, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its combination of a methoxybenzyl group and a morpholinopropyl group provides a unique structural framework for interaction with biological targets.
This detailed overview highlights the significance and potential applications of this compound in various fields
特性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-N-(3-morpholin-4-ylpropyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5/c1-32-19-6-3-17(4-7-19)16-28-23(30)20-8-5-18(15-21(20)26-24(28)31)22(29)25-9-2-10-27-11-13-33-14-12-27/h3-8,15H,2,9-14,16H2,1H3,(H,25,29)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTFZRMMMUKEIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCCN4CCOCC4)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
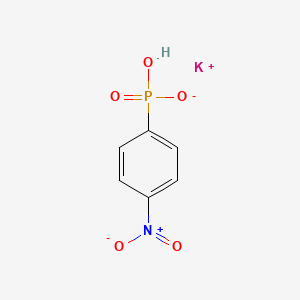
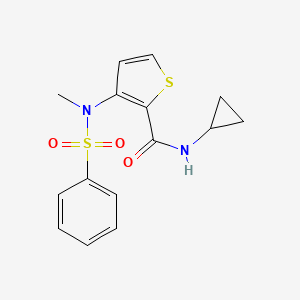
methanone](/img/structure/B2372353.png)
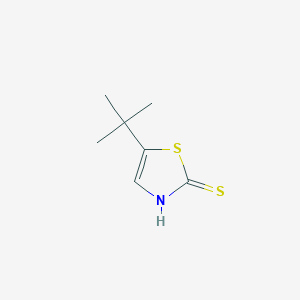

![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2372359.png)
![2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid](/img/structure/B2372360.png)
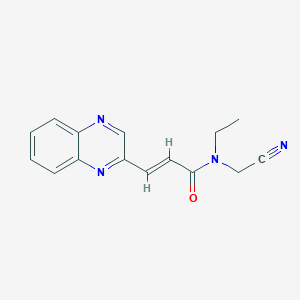
![3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2372366.png)
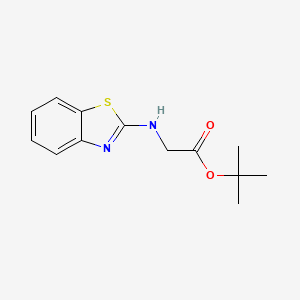
![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2372371.png)
![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)
